![molecular formula C16H12BrN5O2S2 B2718822 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole CAS No. 328017-24-9](/img/structure/B2718822.png)
2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole
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Overview
Description
The compound “2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole” is a chemical compound with the molecular formula C16H13BrN4S2 and a molecular weight of 405.33. It contains an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a bromo-substituted imidazo[1,2-a]pyrimidine ring attached to a benzo[d]thiazole ring via a sulfur atom and a methylene bridge. The imidazo[1,2-a]pyrimidine ring system is a fused bicyclic heterocycle .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, imidazo[1,2-a]pyrimidines in general have been involved in various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .Scientific Research Applications
Organic Synthesis and Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in organic synthesis and drug development. The direct functionalization of this scaffold is an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives. Recent advances include radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis . Researchers explore these methods to create novel compounds with potential therapeutic applications.
Antimicrobial Potential
Among the derivatives of 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole, compounds 1a and 1b have demonstrated good antimicrobial activity . This finding suggests that the compound could be further investigated for its potential as an antimicrobial agent.
Chemodivergent Synthesis
The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridine under different reaction conditions provides chemodivergent pathways. Notably, the formation of N-(pyridin-2-yl)amides occurs via C–C bond cleavage promoted by I2 and TBHP in toluene, demonstrating mild and metal-free conditions .
Other Potential Applications
While specific studies on this compound are limited, its unique structure suggests potential applications in areas such as:
Future Directions
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues, which are structurally similar to this compound, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Related imidazo[1,2-a]pyridine compounds have been studied for their interaction with targets in the context of tuberculosis treatment .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to have a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Related compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
properties
IUPAC Name |
2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O2S2/c1-8-5-9(2)21-14(17)12(19-15(21)18-8)7-25-16-20-11-6-10(22(23)24)3-4-13(11)26-16/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOCOPDFPSINLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole |
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